N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzoxazole moiety, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been known for their wide spectrum of pharmacological activities .
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of several novel heterocyclic compounds derived from visnaginone and khellinone, which share structural features with the specified compound. These synthesized compounds showed potential as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of such molecules (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Another study synthesized new pyridine derivatives, evaluating their antimicrobial activities. This research provides a methodological framework for exploring the antimicrobial potential of related compounds, suggesting a possible application in combating microbial resistance (Patel et al., 2011).
Cinitapride and Benzimidazole Derivatives : Research into cinitapride-related benzimidazole derivatives, which are structurally analogous to the target compound, explored their anti-ulcerative activity. This indicates the compound's potential utility in gastrointestinal motility and ulcerative disorders (Srinivasulu et al., 2005).
Methodological Advances in Synthesis
- Convergent Synthesis Techniques : A study on oxindole synthesis via palladium-catalyzed CH functionalization demonstrates advanced synthetic techniques that could be applied to the production of complex molecules like "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide," potentially offering new pathways for creating pharmacologically active agents (Magano et al., 2014).
Potential Pharmacological Applications
- Antipsychotic Agent Development : Research into heterocyclic carboxamides as potential antipsychotic agents illustrates the process of structural modification and evaluation for receptor affinity, providing a template for the development of new drugs in the field of mental health. This could be relevant for compounds with similar structures, hinting at their potential application in treating psychiatric disorders (Norman et al., 1996).
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these pathways, including receptor desensitization and signaling .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibitory effects on GRK-2 and -5. This could potentially lead to alterations in cardiovascular function, given the role of these targets in cardiovascular disease .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGZEAXCALPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide |
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